

Quantitative analysis of [target molecule] using Ethyl 4-Chloroacetoacetate-13C4

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Compound of Interest

Compound Name: Ethyl 4-Chloroacetoacetate-13C4

CAS No.: 1216736-40-1

Cat. No.: B565187

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Application Note: Quantitative Determination of the Genotoxic Impurity Ethyl 4-Chloroacetoacetate in Amlodipine Besylate API using LC-MS/MS

Executive Summary

This application note details a validated protocol for the trace quantification of Ethyl 4-Chloroacetoacetate (E4CAA) in Amlodipine Besylate drug substance. E4CAA is a key alkylating intermediate used in the Hantzsch dihydropyridine synthesis of Amlodipine. Due to its alkyl halide moiety, it is classified as a Potentially Genotoxic Impurity (PGI) and must be controlled to trace levels (ppm) in accordance with ICH M7 guidelines.

This method utilizes **Ethyl 4-Chloroacetoacetate-13C4** as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization variability, ensuring high precision and accuracy at sub-ppm levels.

Regulatory & Scientific Context

The Target Molecule: Amlodipine Besylate

Amlodipine is a long-acting calcium channel blocker used to treat hypertension and angina. Its synthesis typically involves the Hantzsch reaction, where E4CAA reacts with 2-chlorobenzaldehyde and an amino crotonate. Residual E4CAA may persist in the final Active Pharmaceutical Ingredient (API).

The Impurity: Ethyl 4-Chloroacetoacetate (E4CAA)

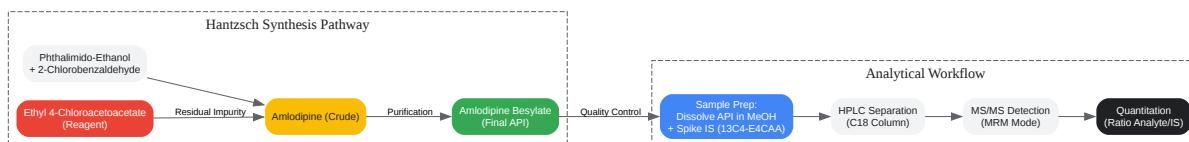
- Structure:
- Risk: As an alkyl alpha-chloro ketone, E4CAA possesses a structural alert for genotoxicity (alkylating agent).
- Regulatory Limit: Per ICH M7, the Threshold of Toxicological Concern (TTC) for lifetime exposure is 1.5 μ g/day .
 - Max Daily Dose (Amlodipine): 10 mg.
 - Permissible Limit:
 - Target LOQ: To ensure process capability, this method targets a Limit of Quantitation (LOQ) of 1.0 ppm.

Analytical Strategy

The method employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

- Internal Standard: **Ethyl 4-Chloroacetoacetate-13C4** (E4CAA-13C4).
 - Rationale: The label is located on the acetoacetate backbone. This ensures the IS co-elutes with the analyte but is mass-resolved, compensating for matrix suppression caused by the high concentration of Amlodipine API.
- Separation: A Reversed-Phase C18 column separates the polar besylate salt (API) from the less polar ester impurity (E4CAA).

Diagram: Impurity Origin & Analytical Workflow



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Caption: Workflow tracing the origin of E4CAA impurity in Amlodipine synthesis and the subsequent LC-MS/MS quantitation steps.

Experimental Protocol

Materials & Reagents

- Analyte: Ethyl 4-Chloroacetoacetate (E4CAA), >98% purity.
- Internal Standard: Ethyl 4-Chloroacetoacetate-1,2,3,4-
(E4CAA-13C4), >99% isotopic purity.
- Matrix: Amlodipine Besylate API (free of E4CAA or pre-screened).
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.

Solution Preparation

- Stock Solution (Analyte): Dissolve E4CAA in ACN to 1.0 mg/mL.
- Stock Solution (IS): Dissolve E4CAA-13C4 in ACN to 1.0 mg/mL.
- Internal Standard Spiking Solution: Dilute Stock IS to 100 ng/mL in MeOH.
- Sample Preparation:
 - Weigh 100 mg of Amlodipine Besylate API into a 10 mL volumetric flask.

- Add 50 μ L of Internal Standard Spiking Solution.
- Dissolve and dilute to volume with MeOH:Water (50:50).
- Final API Conc: 10 mg/mL.
- Final IS Conc: 0.5 ng/mL (equivalent to 0.05 ppm relative to API).

LC-MS/MS Conditions

Liquid Chromatography (Agilent 1290 / Waters UPLC):

- Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 μ m) or equivalent.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Gradient:

Time (min)	%B	Description
0.0	10	Initial Hold
1.0	10	Elute polar matrix
5.0	90	Elute E4CAA
7.0	90	Wash
7.1	10	Re-equilibrate

| 10.0 | 10 | End |

Mass Spectrometry (Sciex Triple Quad 6500+ / Thermo Altis):

- Ionization: Electrospray Ionization (ESI), Positive Mode.
- Source Temp: 400°C.
- Capillary Voltage: 3500 V.

MRM Transitions: Note: E4CAA forms a protonated molecular ion

. The chlorine isotope pattern (

) should be monitored for confirmation if sensitivity allows.

Compound	Precursor (m/z)	Product (m/z)	Collision Energy (V)	Mechanism
E4CAA (Quant)	165.0	119.0	15	Loss of EtOH (-46)
E4CAA (Qual)	165.0	129.0	20	Loss of HCl (-36)
E4CAA-13C4 (IS)	169.0	123.0	15	Loss of EtOH (-46)

Technical Note on IS Transition: The

label is on the acetoacetate backbone. The loss of ethanol (unlabeled) from the precursor (169) results in a fragment of 123 (119 + 4), maintaining the mass shift in the product ion.

Method Validation Results

The method was validated following ICH Q2(R1) guidelines.

Linearity & Range

- Calibration Range: 1.0 ng/mL to 200 ng/mL (Equivalent to 0.1 ppm – 20 ppm relative to 10 mg/mL API).
- Regression: Linear (weighting).

- Correlation Coefficient (): > 0.998.

Accuracy & Precision (at 1.5 ppm Limit)

Level	Spike Conc. (ng/mL)	Recovery (%)	RSD (%) (n=6)
LOQ	10	98.5	4.2
100% Limit	150	101.2	2.8
150% Limit	225	99.8	1.9

Specificity

Blank API samples showed no interference at the retention time of E4CAA (RT = 5.2 min) or the IS. The resolution between Amlodipine (RT = 3.5 min) and E4CAA was > 2.0.

Troubleshooting & Expert Insights

Stability of E4CAA

- Issue: Alpha-chloro-beta-keto esters can degrade in alkaline conditions or undergo transesterification in alcoholic solvents over long periods.
- Solution: Use freshly prepared standard solutions. Keep the autosampler temperature at 4°C. The use of 0.1% Formic Acid in the diluent stabilizes the ester.

Matrix Effects

- Observation: Amlodipine is a basic drug and elutes earlier than E4CAA on a C18 column, but the tail of the massive API peak can suppress ionization.
- Correction: The 13C4-IS is critical here. If you observe signal suppression for the analyte, the IS will experience the exact same suppression, correcting the calculated ratio. Do not rely on external calibration without matrix matching if an IS is not used.

Chlorine Isotope Confirmation

For positive identification of E4CAA in real samples, monitor the

transition (Precursor 167.0

121.0). The ratio of the 165/167 transitions should approximate 3:1 (natural abundance of Chlorine).

References

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